5-Amino-2-chloro-4-methylphenol

Übersicht

Beschreibung

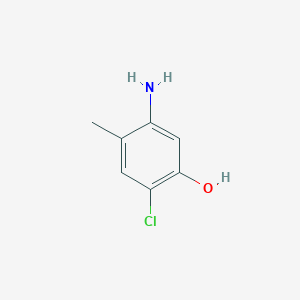

5-Amino-2-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a methyl group (-CH3) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Amino-2-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of chlorotoluenes or related sulfonates. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-chloro-4-methylphenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and hydrogen gas with palladium catalyst are frequently used.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-chloro-4-methylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-methylphenol: Similar structure but lacks the chlorine atom.

2-Amino-5-chlorophenol: Similar structure but lacks the methyl group.

4-Amino-2-chlorophenol: Similar structure but the amino and chlorine groups are positioned differently.

Uniqueness

5-Amino-2-chloro-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biologische Aktivität

5-Amino-2-chloro-4-methylphenol, also known as 5-Amino-4-Chloro-o-Cresol, is a compound that has garnered attention due to its various biological activities and applications, particularly in the cosmetic industry as a hair dye component. This article explores its biological activity, including absorption, distribution, metabolism, excretion (ADME) properties, genotoxicity, and potential toxicological effects.

This compound is an aromatic amine characterized by the presence of an amino group and a chlorine atom on the aromatic ring. Its chemical structure can be represented as follows:

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption Studies:

Research indicates that this compound is readily absorbed through the skin. In a study involving a formulation applied to rat skin, the mean skin absorption was found to be 32.7% after 72 hours of exposure . The compound was predominantly excreted via urine (92%) and feces (8%).

Distribution:

The highest concentration of the compound in tissues was observed in the kidneys (0.003%), while other organs showed negligible levels . This suggests that while the compound is absorbed effectively, its distribution may be limited.

Metabolism:

In oral metabolism studies conducted on rats using radiolabeled compounds, it was noted that approximately 91.7% of the administered dose was absorbed in the intestine . The metabolic pathways remain to be fully elucidated; however, significant excretion via urine indicates that renal clearance plays a major role in its elimination.

Genotoxicity and Mutagenicity

Genotoxicity assessments have revealed mixed results for this compound. In vitro studies using the Ames test indicated mutagenic potential in strain TA98 with metabolic activation at concentrations up to 5000 µg/plate , while other strains (TA100, TA102) did not show increased revertant colonies .

In vivo studies further corroborated these findings; a micronucleus test in mice indicated no significant induction of micronuclei at doses up to 500 mg/kg bw , suggesting that while there may be some mutagenic activity under specific conditions, it does not consistently lead to genetic damage in vivo .

Toxicological Studies

Acute Toxicity:

Acute toxicity studies have established an LD50 range for male rats between 1539 mg/kg and 2000 mg/kg , while for females, it was greater than 2000 mg/kg . These results indicate a relatively low acute toxicity profile.

Sensitization Potential:

Sensitization tests conducted on guinea pigs showed that this compound exhibited moderate sensitizing properties under certain conditions but was non-sensitizing when tested with oxidizing agents like hydrogen peroxide .

Case Studies and Applications

This compound is primarily utilized as a hair dye component due to its ability to produce vibrant colors when combined with oxidizing agents. Its safety profile has been evaluated extensively in formulations designed for cosmetic use. For example, formulations containing this compound were subjected to rigorous testing for skin absorption and sensitization potential, ensuring consumer safety in hair dye applications .

Summary Table of Key Findings

| Property | Finding |

|---|---|

| Skin Absorption | 32.7% after 72 hours |

| Urinary Excretion | 92% |

| LD50 (Male Rats) | 1539 - 2000 mg/kg |

| LD50 (Female Rats) | >2000 mg/kg |

| Mutagenicity (Ames Test) | Positive in TA98; Negative in others |

| Micronucleus Test | No significant induction at 500 mg/kg bw |

| Sensitization | Moderate sensitizer under specific conditions |

Eigenschaften

IUPAC Name |

5-amino-2-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWULCVCLWLUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.